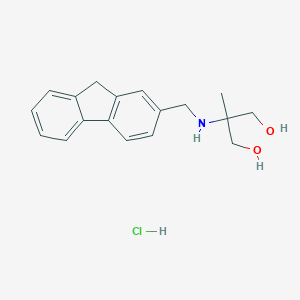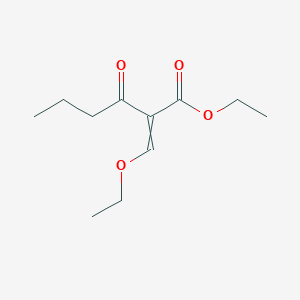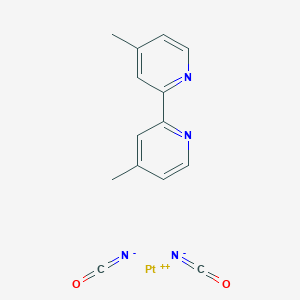
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II), also known as DMBP, is a platinum-based compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) binds to DNA and RNA through intercalation, which is the process of inserting the compound between the base pairs of the nucleic acid. This binding results in changes in the fluorescence properties of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II), which can be used to detect the presence of nucleic acids. In cancer cells, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been found to have low toxicity in vitro and in vivo studies. However, it has been shown to induce DNA damage in some cell lines, which may limit its potential use in cancer therapy. Additionally, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) in lab experiments is its high sensitivity and selectivity for nucleic acids, which allows for the detection of small amounts of DNA or RNA. However, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has limited solubility in aqueous solutions, which may affect its performance in certain experiments. Additionally, the binding of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) to nucleic acids may interfere with other DNA-binding proteins, which may limit its use in certain applications.
Zukünftige Richtungen
Future research on (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) may focus on improving its solubility in aqueous solutions, as well as exploring its potential use in other applications, such as in the development of new biosensors or as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies may be needed to determine the potential risks associated with the use of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) in cancer therapy.
Synthesemethoden
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) can be synthesized by reacting 4,4'-dimethyl-2,2'-bipyridine with platinum(II) chloride, followed by the addition of sodium cyanate. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been extensively used in scientific research as a fluorescent probe for DNA and RNA detection. It has also been used in the development of biosensors for the detection of various analytes, such as glucose and hydrogen peroxide. Additionally, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been studied for its potential use in cancer therapy due to its ability to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
135568-20-6 |
|---|---|
Produktname |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) |
Molekularformel |
C14H12N4O2Pt |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate |
InChI |
InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2 |
InChI-Schlüssel |
VLMRDBVMRNCIJI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Synonyme |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) 4,4-DBBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



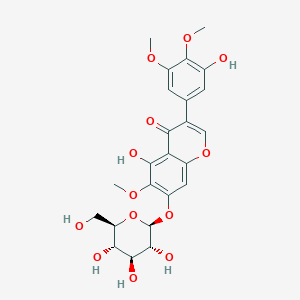
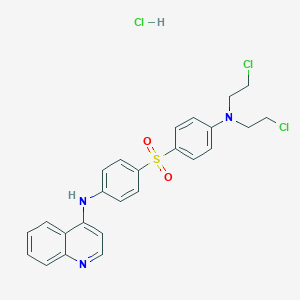
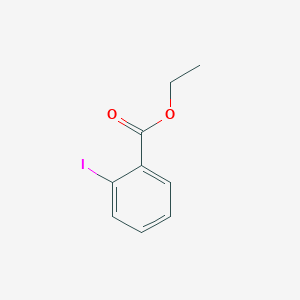
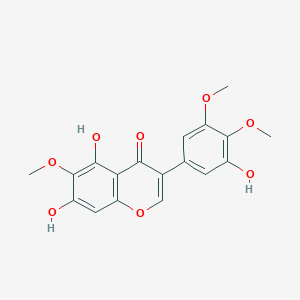
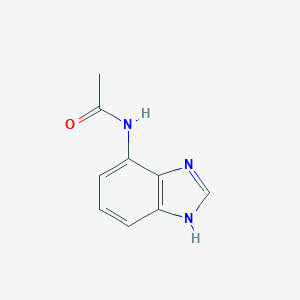
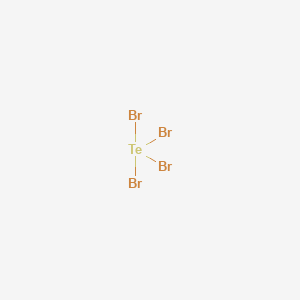
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
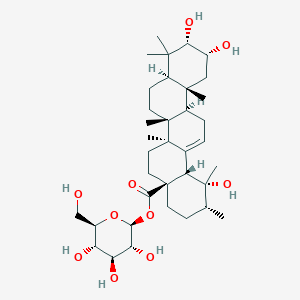
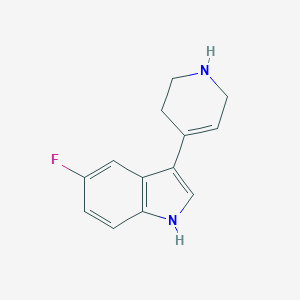
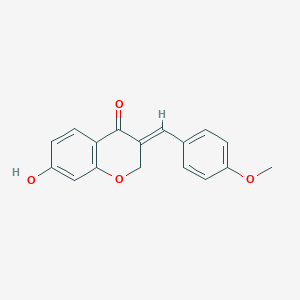
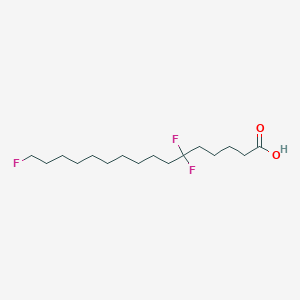
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
